5-Iodo-1-isopropylpyrazole
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Overview
Description
5-Iodo-1-isopropylpyrazole is a chemical compound with the molecular formula C6H9IN2 . It is a pyrazole derivative, which is a class of organic compounds containing a 5-membered aromatic ring made up of three carbon atoms and two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of 5-Iodo-1-isopropylpyrazole consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. One of the carbon atoms is substituted with an iodine atom, and another carbon atom is substituted with an isopropyl group .Scientific Research Applications
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Medicinal Chemistry
- Pyrazole derivatives, including “5-Iodo-1-isopropylpyrazole”, hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine .
- They have diverse biological activities, encompassing roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
- The synthetic pathway consisted of the reaction of hydrazines with 1,3-diketones in the presence of ethylene glycol .
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Optical Applications
- A family of pyrazolo [1,5- a ]pyrimidines (PPs) has been identified as strategic compounds for optical applications .
- They have several key characteristics such as their simpler and greener synthetic methodology and their tunable photophysical properties .
- The PPs bearing simple aryl groups allow good solid-state emission intensities .
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Chemical Synthesis
- “5-Iodo-1-isopropylpyrazole-4-boronic acid, pinacol ester” is a chemical compound with the CAS Number: 2377612-00-3 . It is used as a building block in chemical synthesis .
- The compound has a molecular weight of 362.02 and its IUPAC name is 5-iodo-1-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole .
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Heterocyclic Building Blocks
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Iodination of Pyrazoles
- A synthesis of 4-iodo-substituted pyrazoles by iodination of pyrazole and its derivatives in the heterophase (H2O/CHCl3(CCl4)) medium with the system KI-KIO3 in the presence of H2SO4 additives was accomplished .
- The yields of 4-iodo-substituted pyrazoles in the iodination of pyrazole, 3,5-dimethylpyrazole, pyrazole-3(5)-carboxylic acid, 1-methylpyrazole-3-carboxylic acid, 1-methylpyrazole-5-carboxylic acid, 3-nitropyrazole, 1-methyl-3-nitropyrazole, 1-methylpyrazole, 1-ethylpyrazole, and 1-isopropylpyrazole were within 80–97% .
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Organogelators
Future Directions
The future directions for the research and development of 5-Iodo-1-isopropylpyrazole and similar compounds involve exploring their potential applications in various fields, such as medicine and agriculture . There is also interest in developing green chemical approaches for the synthesis of these compounds .
properties
IUPAC Name |
5-iodo-1-propan-2-ylpyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9IN2/c1-5(2)9-6(7)3-4-8-9/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGKBLQYJMQQQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9IN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718445 |
Source
|
Record name | 5-Iodo-1-(propan-2-yl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90718445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-1-isopropylpyrazole | |
CAS RN |
1345471-54-6 |
Source
|
Record name | 5-Iodo-1-(1-methylethyl)-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1345471-54-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Iodo-1-(propan-2-yl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90718445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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